5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one
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Overview
Description
5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoxathiol derivatives, which are characterized by a benzene ring fused with an oxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one typically involves the reaction of appropriate phenolic and thiol precursors under controlled conditions. One common method includes the cyclization of 2-hydroxythiophenol with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoxathiol compounds .
Scientific Research Applications
5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and cytostatic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s hydroxyl and phenyl groups play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,3-benzoxathiol-2-one: Known for its antimicrobial properties.
5-Hydroxy-1,3-benzoxathiol-2-one: Similar structure but different substitution pattern.
Uniqueness
5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl groups enhance its stability and reactivity compared to other benzoxathiol derivatives .
Properties
IUPAC Name |
5-hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3S/c20-15-11-14(12-7-3-1-4-8-12)17-18(23-19(21)22-17)16(15)13-9-5-2-6-10-13/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVXMISXLDGGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2OC(=O)S3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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